2-ethoxyethyl Nitrite
Description
Classification and Chemical Context of Alkyl Nitrites within Organic Chemistry
Alkyl nitrites are a specific class of organic compounds characterized by the nitrosooxy functional group (-ONO). wikipedia.org Their nomenclature is straightforward, with the alkyl group name preceding "nitrite," similar to the naming convention for esters. quora.com For instance, the compound formed from an ethyl group and a nitrite (B80452) group is named ethyl nitrite. quora.com
These compounds are generally prepared through the reaction of an alcohol with sodium nitrite in a sulfuric acid solution. wikipedia.org A key chemical property of alkyl nitrites is the weakness of the C–O bond, which makes them susceptible to homolytic cleavage, leading to the formation of alkyl radicals. wikipedia.org They also act as nitrosating agents, particularly in the presence of a nucleophile catalyst. wikipedia.org
Differentiation of Nitrite Esters from Nitrate (B79036) Esters: Structural and Reactivity Distinctions
A clear distinction exists between nitrite esters (alkyl nitrites) and nitrate esters. This differentiation is rooted in their fundamental molecular structures, which in turn dictates their chemical reactivity.
Structural Differences:
The primary structural difference lies in the nitrogen-oxygen bonding. Nitrite esters (RONO) contain a nitrogen atom double-bonded to one oxygen atom and single-bonded to another, which is then attached to the alkyl group. unacademy.comtestbook.com In contrast, nitrate esters (RONO₂) feature a central nitrogen atom bonded to three oxygen atoms, one of which is linked to the alkyl group. testbook.comwikipedia.org This results in a trigonal planar geometry for the nitrate group, whereas the nitrite group has a bent molecular geometry. testbook.com
| Feature | Nitrite Ester (Alkyl Nitrite) | Nitrate Ester |
| General Formula | R-O-N=O | R-O-NO₂ |
| Functional Group | Nitrosooxy (-ONO) | Nitrate (-ONO₂) |
| Nitrogen Oxidation State | +3 | +5 |
| Parent Acid | Nitrous Acid (HNO₂) | Nitric Acid (HNO₃) |
| Molecular Geometry of Functional Group | Bent | Trigonal Planar |
| Synthesis | Alcohol + Nitrous Acid (or its salt) | Alcohol + Nitric Acid |
Reactivity Distinctions:
The differences in structure lead to notable variations in reactivity. The synthesis of these esters highlights a key difference: alkyl nitrites are typically formed from the reaction of an alcohol with nitrous acid (often generated in situ from a salt like sodium nitrite and a strong acid), while nitrate esters are prepared by the condensation of an alcohol with nitric acid, often in the presence of a dehydrating agent like sulfuric acid. wikipedia.orgwikipedia.org
Nitrate esters are generally more stable than nitrite esters. verywellhealth.com The thermal decomposition of nitrate esters is a significant area of study, particularly due to their use in explosives, where the decomposition yields nitrogen gas (N₂) and carbon dioxide, releasing considerable energy. wikipedia.org While alkyl nitrites also decompose upon standing, their decomposition products include oxides of nitrogen, water, the corresponding alcohol, and polymerization products of aldehydes. wikipedia.org
The reactivity of the nitrogen atom also differs. With an oxidation state of +3, the nitrogen in a nitrite ester can be oxidized to form a nitrate. unacademy.com Conversely, the nitrogen in a nitrate ester, with an oxidation state of +5, can be reduced to a nitrite. testbook.com
Structure
3D Structure
Properties
CAS No. |
41051-51-8 |
|---|---|
Molecular Formula |
C4H9NO3 |
Molecular Weight |
119.12 g/mol |
IUPAC Name |
2-ethoxyethyl nitrite |
InChI |
InChI=1S/C4H9NO3/c1-2-7-3-4-8-5-6/h2-4H2,1H3 |
InChI Key |
UAQPVXNVJIGRGE-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCON=O |
Origin of Product |
United States |
Detailed Examination of Chemical Reactivity and Reaction Mechanisms of 2 Ethoxyethyl Nitrite
Acid-Catalyzed Hydrolysis of 2-Ethoxyethyl Nitrite (B80452)
The hydrolysis of 2-ethoxyethyl nitrite in acidic aqueous solutions represents a fundamental reaction pathway for this compound. Mechanistic studies have provided significant insights into the elementary steps governing this transformation, revealing a process characterized by a concerted mechanism and the influence of general acid catalysis.
Mechanistic Investigations of Concerted Proton Transfer and O-N Bond Scission
Contrary to earlier proposals that suggested a mechanism involving nucleophilic attack, detailed kinetic studies on the acid hydrolysis of a series of alkyl nitrites, including this compound, have provided strong evidence for a concerted mechanism. This mechanism posits that the proton transfer to the nitrite group and the subsequent cleavage of the oxygen-nitrogen (O-N) bond occur in a single, rate-determining step.
The reaction is initiated by the protonation of the substrate. The relative reactivities of various alkyl nitrites suggest a transition state that is slightly imbalanced, where the proton transfer is concurrent with the breaking of the O-N bond. This concerted pathway avoids the formation of high-energy intermediates and is supported by the observed solvent isotope effects.
Role of General Acid Catalysis and Absence of Nucleophilic Catalysis in Hydrolysis
A key finding in the study of this compound hydrolysis is the definitive role of general acid catalysis. This means that any species capable of donating a proton, not just the hydronium ion, can catalyze the reaction. This observation is crucial in understanding the reaction kinetics in buffered solutions.
Conversely, extensive investigations have demonstrated a lack of nucleophilic catalysis in the acid hydrolysis of this compound and other alkyl nitrites. Experiments conducted in the presence of various nucleophiles, such as chloride (Cl⁻) and bromide (Br⁻) ions, showed no enhancement of the reaction rate. This finding refutes earlier mechanistic proposals that invoked the participation of nucleophiles in the rate-determining step. The following table summarizes the catalytic effects observed in the acid-catalyzed hydrolysis of alkyl nitrites.
| Catalyst Type | Observed Effect on Hydrolysis Rate | Conclusion |
| General Acids (e.g., H₃O⁺, undissociated carboxylic acids) | Rate increases with increasing concentration of the general acid. | The reaction is subject to general acid catalysis. |
| Nucleophiles (e.g., Cl⁻, Br⁻) | No significant change in the reaction rate. | The reaction is not catalyzed by nucleophiles. |
Radical Reaction Pathways of Alkyl Nitrites
In addition to ionic pathways, alkyl nitrites like this compound are known to undergo radical reactions, most notably through photolytic cleavage. The Barton reaction is a classic example of a synthetically useful transformation that proceeds via an alkoxy radical intermediate generated from an alkyl nitrite.
Photolytic Homolysis: The Barton Reaction and its Application to Alkyl Nitrites
The Barton reaction is a photochemical process that converts an alkyl nitrite into a δ-nitroso alcohol. chemistnotes.com This reaction is a powerful tool for the functionalization of unactivated C-H bonds and proceeds through a well-defined radical chain mechanism. chemistnotes.comalfa-chemistry.com
The initial and crucial step in the Barton reaction is the homolytic cleavage of the relatively weak oxygen-nitrogen (O-NO) bond upon exposure to ultraviolet (UV) light. wikipedia.orgslideshare.netwikiwand.com This photolytic cleavage results in the formation of two radical species: an alkoxy radical (RO•) and a nitric oxide radical (•NO). chemistnotes.comwikipedia.orgslideshare.net In the case of this compound, this would generate the 2-ethoxyethoxy radical. The energy from the UV radiation provides the necessary activation for this bond homolysis.
Once the alkoxy radical is generated, it can undergo a rapid intramolecular hydrogen abstraction. chemistnotes.comwikipedia.org This process is highly regioselective, favoring the abstraction of a hydrogen atom from the δ-carbon (the carbon atom in the fifth position relative to the oxygen atom). chemistnotes.comalfa-chemistry.com This selectivity is a consequence of the thermodynamic stability of the six-membered cyclic transition state involved in the hydrogen transfer. chemistnotes.com
This 1,5-hydrogen shift results in the formation of a new carbon-centered radical at the δ-position. slideshare.netyoutube.com This alkyl radical is then in a position to react further, leading to the final product of the Barton reaction. The sequence of events in the Barton reaction is summarized in the table below.
| Step | Description | Intermediate(s) Formed |
| 1. Initiation | Photolytic homolysis of the O-NO bond in the alkyl nitrite. | Alkoxy radical (RO•) and Nitric oxide radical (•NO) |
| 2. Propagation | Intramolecular abstraction of a δ-hydrogen by the alkoxy radical. | Carbon-centered radical at the δ-position |
| 3. Termination | Combination of the carbon-centered radical with the nitric oxide radical. | δ-nitroso alcohol |
Radical Recombination and Subsequent Tautomerization Processes
Regioselectivity and Competing Fragmentation Pathways
Information specifically addressing the regioselectivity and competing fragmentation pathways for this compound is not available in the current search results. While alkyl nitrites can undergo various decomposition and rearrangement reactions, the specific fragmentation patterns and regioselective outcomes for this particular compound are not described.
Formation of Reactive Nitrogen Species from this compound
This compound serves as a precursor for the generation of significant reactive nitrogen species, including peroxynitrite and nitric oxide, through distinct chemical pathways.
Peroxynitrite Generation from this compound and Hydrogen Peroxide in Basic Media
This compound, as a water-soluble alkyl nitrite, can be used to synthesize peroxynitrite (ONOO⁻) in a homogeneous alkaline solution. rsc.org This method involves the reaction of this compound with hydrogen peroxide (H₂O₂) in a basic medium. The reaction proceeds through the nucleophilic attack of the hydroperoxyl anion (HOO⁻), which is formed from hydrogen peroxide under basic conditions, on the nitrite ester. rsc.orgresearchgate.net This synthesis route is noted to be a kinetically simple process. researchgate.net The resulting peroxynitrite is relatively stable in alkaline solutions. rsc.org Peroxynitrite's presence can be identified by its characteristic absorbance at 302 nm in a pH 12 solution. wikipedia.org
Table 1: Peroxynitrite Generation from this compound
| Reactants | Medium | Primary Product | Byproduct |
|---|---|---|---|
| This compound | Basic (Alkaline) | Peroxynitrite (ONOO⁻) | 2-Ethoxyethanol (B86334) |
Nitric Oxide Release Mechanisms from Alkyl Nitrites
Alkyl nitrites, including this compound, are well-established as sources of nitric oxide (NO). drugbank.comwikipedia.org The primary mechanism involves the metabolic conversion or decomposition of the alkyl nitrite compound to release nitric oxide. patsnap.com This released NO is a potent vasodilator, meaning it relaxes the smooth muscles within blood vessel walls, causing them to widen. patsnap.com
The released nitric oxide initiates a specific signaling cascade within vascular smooth muscle cells. patsnap.com
Enzyme Stimulation: Nitric oxide stimulates the enzyme guanylyl cyclase. patsnap.com
Second Messenger Production: Activated guanylyl cyclase catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). patsnap.com
Muscle Relaxation: The subsequent increase in intracellular cGMP levels leads to the relaxation of the smooth muscle fibers, resulting in vasodilation. patsnap.com
This rapid release of NO and subsequent vasodilation is the basis for the physiological effects of alkyl nitrites. wikipedia.orgpatsnap.com
Table 2: Mechanism of Nitric Oxide (NO) Action from Alkyl Nitrites
| Step | Molecule/Enzyme | Action | Result |
|---|---|---|---|
| 1 | Alkyl Nitrite | Metabolism/Decomposition | Release of Nitric Oxide (NO) |
| 2 | Guanylyl Cyclase | Stimulated by NO | Converts GTP to cGMP |
| 3 | cGMP | Levels Increase | Activates Protein Kinase G |
Advanced Analytical and Spectroscopic Characterization Methods for 2 Ethoxyethyl Nitrite in Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are indispensable for isolating 2-ethoxyethyl nitrite (B80452) from reaction mixtures and accurately determining its concentration. The volatility and thermal lability of alkyl nitrites make gas chromatography a particularly suitable technique.
Gas chromatography (GC) is a primary technique for assessing the purity of 2-ethoxyethyl nitrite and for real-time monitoring of its formation or degradation in chemical reactions. The method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase.
For the analysis of this compound, a capillary column with a non-polar or medium-polarity stationary phase would likely be employed. The choice of the column is critical to achieve good resolution and prevent peak tailing. Given the compound's boiling point, a temperature-programmed analysis would be optimal, starting at a lower temperature and gradually increasing to ensure the elution of all components in a reasonable timeframe.
Reaction Monitoring: In a research setting, GC can be used to monitor the progress of a reaction producing this compound, for instance, from the nitrosation of 2-ethoxyethanol (B86334). By taking aliquots of the reaction mixture at different time intervals and analyzing them by GC, one can determine the rate of formation of the product and the consumption of reactants. This data is crucial for optimizing reaction conditions such as temperature, pressure, and catalyst concentration.
Purity Assessment: After synthesis and purification, GC is used to determine the purity of the this compound sample. The presence of impurities, such as unreacted starting materials or byproducts, would be indicated by additional peaks in the chromatogram. The area under each peak is proportional to the concentration of the corresponding component, allowing for quantitative assessment of purity.
Hypothetical GC Parameters for this compound Analysis:
| Parameter | Value |
|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |
| Injector Temperature | 200 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the structure of this compound. When coupled with Gas Chromatography (GC-MS), it provides an unparalleled level of specificity and sensitivity for both qualitative and quantitative analysis.
Structural Elucidation: In MS, molecules are ionized and then fragmented. The resulting mass-to-charge ratio (m/z) of the molecular ion and its fragments provides a unique fingerprint of the compound. For this compound (C₄H₉NO₃), the molecular weight is 119.12 g/mol . The mass spectrum would be expected to show a molecular ion peak at m/z 119.
The fragmentation pattern is key to confirming the structure. Common fragmentation pathways for alkyl nitrites include the loss of the nitro group (•NO₂) or the nitrite group (•ONO). For this compound, characteristic fragments would likely arise from the cleavage of the C-O and C-C bonds. Expected fragmentation patterns are based on the analysis of similar alkyl nitrites. researchgate.net
Expected Key Mass Fragments for this compound:
| m/z | Proposed Fragment |
|---|---|
| 119 | [CH₃CH₂OCH₂CH₂ONO]⁺ (Molecular Ion) |
| 89 | [M - NO]⁺ |
| 73 | [CH₃CH₂OCH₂CH₂]⁺ |
| 59 | [CH₂OCH₂CH₂]⁺ |
| 45 | [CH₃CH₂O]⁺ |
| 30 | [NO]⁺ |
Trace Analysis: The high sensitivity of MS makes it ideal for detecting trace amounts of this compound in various matrices. Techniques such as selected ion monitoring (SIM) can be employed, where the mass spectrometer is set to detect only specific fragment ions characteristic of the target compound. This significantly enhances the signal-to-noise ratio, allowing for quantification at very low concentrations.
Spectroscopic Approaches for Molecular Structure and Reaction Dynamics
Spectroscopic techniques provide detailed information about the molecular structure, bonding, and electronic environment of this compound.
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the ether and nitrite groups.
The nitrite group (O-N=O) in alkyl nitrites gives rise to two strong and distinct stretching vibrations. These are typically observed in the regions of 1650-1680 cm⁻¹ (asymmetric N=O stretch) and 750-815 cm⁻¹ (symmetric N-O stretch). The ether group (C-O-C) would show a strong C-O stretching band in the region of 1070-1150 cm⁻¹. The presence of these characteristic bands in an IR spectrum would provide strong evidence for the structure of this compound.
Expected Characteristic IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 2850-2960 | C-H stretch | Alkyl |
| 1650-1680 | N=O asymmetric stretch | Nitrite |
| 1070-1150 | C-O stretch | Ether |
| 750-815 | N-O symmetric stretch | Nitrite |
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the definitive structural elucidation of organic molecules in solution. Both ¹H NMR and ¹³C NMR would provide detailed information about the carbon-hydrogen framework of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the different sets of chemically non-equivalent protons. The ethoxy group would give rise to a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons due to spin-spin coupling. The ethyl group attached to the nitrite would show two triplets for the two methylene groups (OCH₂CH₂O). The chemical shifts of these protons would be influenced by the electronegativity of the adjacent oxygen and nitrite groups.
Predicted ¹H NMR Data for this compound:
| Protons | Multiplicity | Approximate Chemical Shift (ppm) |
|---|---|---|
| CH₃ CH₂O- | Triplet | 1.2 |
| CH₃CH₂ O- | Quartet | 3.5 |
| -OCH₂CH₂ ONO | Triplet | 3.8 |
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show four distinct signals, one for each unique carbon atom in the this compound molecule. The chemical shifts would be indicative of the electronic environment of each carbon.
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique that detects species with unpaired electrons, such as free radicals. While this compound itself is not a radical, ESR spectroscopy would be a critical tool for studying its radical-mediated reactions.
For instance, the homolytic cleavage of the O-N bond in this compound upon photolysis or thermolysis would generate an ethoxyethyl radical (CH₃CH₂OCH₂CH₂O•) and nitric oxide (•NO). ESR spectroscopy, often in conjunction with spin trapping techniques, could be used to detect and characterize these transient radical species. This would provide valuable insights into the reaction mechanisms involving this compound, particularly in atmospheric chemistry or as a radical initiator in polymerization. The study of nitrite binding to metalloproteins, which can involve paramagnetic centers, is another area where ESR is employed. nih.govbiorxiv.org
Computational and Theoretical Chemistry Studies Applied to 2 Ethoxyethyl Nitrite
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule, which in turn governs its stability, reactivity, and spectroscopic properties. For alkyl nitrites, these calculations typically involve solving the Schrödinger equation with various levels of approximation to determine molecular orbital energies, electron density distributions, and other electronic properties.
Detailed computational studies on methyl nitrite (B80452) and ethyl nitrite have been performed using high-level composite methods such as G3, CBS-QB3, and CBS-APNO. nih.gov These methods provide accurate thermochemical data, including the standard enthalpies of formation (ΔfH°(298 K)). For the most stable conformers of methyl nitrite and ethyl nitrite, the calculated enthalpies of formation are -15.64 ± 0.10 kcal mol⁻¹ and -23.58 ± 0.12 kcal mol⁻¹, respectively. nih.gov By analogy, the larger and more complex 2-ethoxyethyl nitrite is expected to have a correspondingly more negative enthalpy of formation, reflecting its greater number of atoms and bonds.
The electronic structure of alkyl nitrites is characterized by the presence of the O-N=O functional group. The cis conformer, where the alkyl group is eclipsed with the N=O bond, is generally the most stable form for simple alkyl nitrites. cdnsciencepub.com For instance, in methyl nitrite, the cis staggered isomer is the lowest energy form, with the four heavy atoms (C, O, N, O) and one hydrogen atom being coplanar. cdnsciencepub.com The electronic distribution in this compound would be influenced by the presence of the ether oxygen in the ethoxyethyl group, which would likely affect the charge distribution and dipole moment of the molecule compared to simpler alkyl nitrites.
The reactivity of alkyl nitrites is often dictated by the relatively weak R-O–NO bond. Quantum chemical calculations can model the potential energy surface for the dissociation of this bond and for other reactions, such as the nitro-nitrite rearrangement. Studies on the isomerization of nitromethane (B149229) to methyl nitrite have employed multiconfigurational self-consistent field (MCSCF) and configuration interaction (CI) methods to locate the transition state for this rearrangement. cdnsciencepub.com Such calculations reveal a complex reaction pathway with a significant energy barrier, indicating that this isomerization is not a facile process under normal conditions. cdnsciencepub.com For this compound, similar computational approaches could be used to explore its decomposition pathways and isomerization possibilities.
| Compound | Method | Enthalpy of Formation (kcal mol⁻¹) |
|---|---|---|
| Methyl Nitrite (CH₃ONO) | Composite Methods (G3, CBS-QB3, CBS-APNO) | -15.64 ± 0.10 |
| Ethyl Nitrite (C₂H₅ONO) | Composite Methods (G3, CBS-QB3, CBS-APNO) | -23.58 ± 0.12 |
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide insights into the intermolecular forces that govern the condensed-phase behavior of substances like this compound.
For this compound, the presence of the ether oxygen and the nitrite group would lead to a molecule with a significant dipole moment, resulting in dipole-dipole interactions being a major component of its intermolecular forces in the liquid state. The ethoxyethyl group also allows for hydrogen bonding with protic solvents or other hydrogen bond donors. MD simulations could be employed to model the behavior of this compound in various solvents, predicting its solvation structure and dynamics.
Furthermore, quantum chemical molecular dynamics simulations have been used to study the photodissociation of alkyl nitrites on surfaces, revealing that the nature of the alkyl substituent can influence the dissociation mechanism. researchgate.net This suggests that the ethoxyethyl group in this compound would play a significant role in its interactions with surfaces and in its photochemical behavior.
| Interaction Type | Contributing Molecular Feature |
|---|---|
| Dipole-Dipole Interactions | Polar O-N=O and C-O-C groups |
| Van der Waals Forces (London Dispersion) | Entire molecule |
| Hydrogen Bonding (with suitable donors) | Oxygen atoms of the ether and nitrite groups |
Reaction Pathway Modeling and Transition State Analysis
Understanding the mechanisms of chemical reactions requires the characterization of the potential energy surface, including the structures and energies of reactants, products, intermediates, and transition states. Computational chemistry offers powerful tools for modeling reaction pathways and performing transition state analysis.
The thermal decomposition of alkyl nitrites is a reaction of significant interest. For trans-methyl nitrite, density functional theory (DFT) calculations at the M06-2X level of theory have been used to study its decomposition into formaldehyde (B43269) (CH₂O) and nitrosyl hydride (HNO). researchgate.net In this study, the transition state was located using a quadratic synchronous transit (QST2) search, and the minimum energy path (MEP) connecting the transition state to the reactants and products was confirmed through intrinsic reaction coordinate (IRC) calculations. researchgate.net The calculated energy barrier for this process provides a quantitative measure of the reaction rate, which can be determined using transition state theory (TST). researchgate.netwikipedia.org
The pyrolysis of larger alkyl nitrites, such as n-propyl nitrite, has also been studied. The primary decomposition pathway is the homolytic cleavage of the O–N bond to form an alkoxy radical and nitric oxide. aip.org For this compound, a similar initial step is expected, leading to the formation of the 2-ethoxyethoxy radical and nitric oxide. Subsequent reactions of the 2-ethoxyethoxy radical would lead to a variety of fragmentation and rearrangement products.
Transition state analysis of related reactions, such as the pyrolysis of t-butyl benzoates, has shown that the polarity of the transition state can be influenced by the structure of the alkyl group. rsc.org For this compound, the presence of the ether oxygen could influence the charge distribution in the transition state for its decomposition, potentially affecting the reaction rate and mechanism compared to simple alkyl nitrites.
| Computational Method | Application | Example Compound |
|---|---|---|
| Density Functional Theory (DFT) | Modeling decomposition pathways and energetics. researchgate.net | trans-Methyl Nitrite researchgate.net |
| Quadratic Synchronous Transit (QST2) | Locating transition state structures. researchgate.net | trans-Methyl Nitrite researchgate.net |
| Intrinsic Reaction Coordinate (IRC) | Confirming the minimum energy path. researchgate.net | trans-Methyl Nitrite researchgate.net |
| Transition State Theory (TST) | Calculating reaction rate constants. researchgate.netwikipedia.org | General application wikipedia.org |
Applications of 2 Ethoxyethyl Nitrite in Academic Chemical Research
As a Precursor or Reagent in Synthetic Methodologies
2-Ethoxyethyl nitrite (B80452) serves as a valuable reagent in several synthetic organic chemistry procedures, most notably in the generation of other reactive species and in the functionalization of inert carbon-hydrogen bonds.
One of the key applications of alkyl nitrites, including 2-ethoxyethyl nitrite, is in the Barton reaction . This photochemical reaction provides a powerful method for the remote functionalization of an unactivated C-H bond. wikipedia.orgchemistnotes.comsynarchive.com The process involves the photolysis of an alkyl nitrite to generate an alkoxy radical. This radical then abstracts a hydrogen atom from a δ-carbon, leading to the formation of a carbon-centered radical, which subsequently reacts with the initially formed nitric oxide radical to produce a δ-nitroso alcohol. wikipedia.orgalfa-chemistry.comyoutube.com This product can then be tautomerized to the more stable oxime. wikipedia.orgchemistnotes.com The Barton reaction has been particularly instrumental in the synthesis of complex natural products, such as steroids. wikipedia.orgchemistnotes.com
| Step | Description | Intermediate/Product |
|---|---|---|
| 1. Photolysis | Homolytic cleavage of the O-NO bond in the alkyl nitrite upon UV irradiation. | Alkoxy radical and Nitric oxide radical |
| 2. δ-Hydrogen Abstraction | Intramolecular abstraction of a hydrogen atom from the δ-carbon by the alkoxy radical. | Carbon-centered radical |
| 3. Radical Recombination | The carbon-centered radical combines with the nitric oxide radical. | δ-Nitroso alcohol |
| 4. Tautomerization (optional) | The δ-nitroso alcohol can tautomerize to form a more stable oxime. | Oxime |
Furthermore, this compound has been utilized as a precursor for the synthesis of peroxynitrite (ONOO⁻), a potent oxidizing and nitrating agent. nih.gov The synthesis involves the reaction of an alkyl nitrite with hydrogen peroxide in a basic solution. While other alkyl nitrites like isoamyl nitrite have also been used, the principle of the reaction remains the same. This method provides a convenient route to generate peroxynitrite for laboratory studies.
Alkyl nitrites can also be employed as nitrosating agents in the synthesis of N-nitroso compounds . cardiff.ac.ukorganic-chemistry.org These reactions typically involve the reaction of a secondary amine with an alkyl nitrite under specific conditions.
Role in Fundamental Mechanistic Studies of Nitrite Ester Chemistry
The photolytic decomposition of alkyl nitrites, a key step in the Barton reaction, serves as a fundamental area of study in physical organic chemistry. This compound, as a simple alkyl nitrite, can be used as a model compound to investigate the mechanistic details of this process.
The primary photochemical event is the homolytic cleavage of the oxygen-nitrogen bond (O-NO), which has a relatively low bond dissociation energy. wikipedia.orgyoutube.com This cleavage, induced by ultraviolet radiation, generates an alkoxy radical and a nitric oxide (NO) radical. alfa-chemistry.comiwu.edu
RO-N=O + hν → RO• + •NO
Subsequent reactions of the alkoxy radical are of significant mechanistic interest. In the context of the Barton reaction, the 1,5-hydrogen shift via a six-membered transition state is a key step that highlights the influence of molecular geometry on reaction pathways. wikipedia.orgchemistnotes.com The study of such intramolecular hydrogen atom transfers provides valuable insights into radical reactivity and selectivity.
The photolysis of nitrites in general can also be a source of hydroxyl radicals (•OH) in aqueous solutions, which are highly reactive species. iwu.edu The study of these processes contributes to a broader understanding of radical chemistry in various environments.
As a Model Compound for Investigating Reactive Oxygen and Nitrogen Species Chemistry
Reactive oxygen species (ROS) and reactive nitrogen species (RNS) are of great interest due to their significant roles in biological systems and atmospheric chemistry. This compound serves as a useful tool for generating and studying these reactive species in a controlled laboratory setting.
The photolysis of this compound directly produces nitric oxide (NO) , a key RNS. iwu.eduresearchgate.net This allows researchers to study the subsequent reactions of NO with other molecules, such as its reaction with oxygen to form nitrogen dioxide (NO₂) or its interaction with superoxide (B77818) to form peroxynitrite. nih.govmit.edu The controlled release of NO from a precursor like this compound is crucial for kinetic and mechanistic studies of these important reactions.
As mentioned previously, this compound is a precursor for the synthesis of peroxynitrite (ONOO⁻) . Peroxynitrite is a powerful oxidant and nitrating agent that has been implicated in a variety of physiological and pathological processes. By synthesizing peroxynitrite from this compound, researchers can investigate its reactivity with various biological targets, such as amino acids, proteins, and lipids.
| Reactive Species | Generation from this compound | Significance in Research |
|---|---|---|
| Alkoxy Radical (RO•) | Photolysis of the O-NO bond. | Studying intramolecular hydrogen abstraction and radical reactivity. |
| Nitric Oxide (NO) | Photolysis of the O-NO bond. iwu.eduresearchgate.net | Investigating the chemistry of a key signaling molecule and precursor to other RNS. |
| Peroxynitrite (ONOO⁻) | Reaction with hydrogen peroxide. nih.gov | Studying the mechanisms of oxidative and nitrative stress. |
Environmental Fate and Transformation Pathways of Alkyl Nitrites
Atmospheric Chemistry and Photochemical Decomposition
Once released into the atmosphere, 2-ethoxyethyl nitrite (B80452) is subject to degradation primarily through two key pathways: photochemical decomposition (photolysis) and reaction with photochemically-produced hydroxyl radicals (•OH).
Photolysis: Alkyl nitrites are prone to decomposition when exposed to sunlight. The energy from ultraviolet radiation can break the weak C–O bond, leading to homolytic cleavage and the formation of an alkyl radical and nitrogen dioxide (NO₂). This process is a significant removal mechanism for short-chain alkyl nitrites in the atmosphere. The decomposition products can include oxides of nitrogen, water, the parent alcohol, and polymerization products of the resulting aldehyde. wikipedia.orgwikipedia.org
Reaction with Hydroxyl Radicals (•OH): In the vapor phase, alkyl nitrites react with hydroxyl radicals, which are highly reactive and prevalent in the atmosphere. This oxidation reaction contributes to the degradation of the compound. For instance, the atmospheric half-life for the reaction of ethyl nitrite with •OH radicals is estimated to be approximately 34.5 days, indicating that this is a viable, albeit potentially slow, degradation pathway for similar small alkyl nitrites.
The primary atmospheric degradation pathways for alkyl nitrites are summarized in the table below.
| Pathway | Description | Primary Products | Significance |
|---|---|---|---|
| Photolysis | Decomposition caused by absorption of solar radiation (UV light), leading to the cleavage of the R-O-N=O bond. | Alkoxy radicals, Nitrogen monoxide (NO), Aldehydes, Nitrogen oxides. wikipedia.org | A primary removal mechanism, especially during daylight hours. |
| Oxidation by •OH Radicals | Reaction with hydroxyl radicals, leading to the abstraction of a hydrogen atom from the alkyl group. | Water, Carbonyl compounds, Nitrogen dioxide (NO₂). | A continuous degradation process occurring in the presence of sunlight-generated •OH. |
Hydrolytic Degradation in Aqueous Environments
In aqueous environments, 2-ethoxyethyl nitrite undergoes hydrolytic degradation. This process involves the reaction with water, leading to the cleavage of the ester bond and the formation of 2-ethoxyethanol (B86334) and nitrous acid (HONO). youtube.com The rate of hydrolysis is influenced by factors such as pH and temperature.
Research has shown that alkyl nitrites readily decompose in aqueous solutions. researchgate.net The mechanisms involved in the breakdown are complex and can be influenced by the presence of water, oxygen, and light. google.com Studies comparing the hydrolysis rates of various alkyl nitrites have been conducted to understand the influence of the compound's structure on its stability in water. While alkaline hydrolysis of alkyl nitrites is generally much slower than that of corresponding carboxylic esters, acid-catalyzed hydrolysis is markedly faster. rsc.org
The table below presents first-order rate constants for the hydrolysis of this compound and other alkyl nitrites in a neutral aqueous solution.
| Alkyl Nitrite | Hydrolysis Rate Constant (k_hyd) at 25.0 °C, pH 7.0 (s⁻¹) |
|---|---|
| Methyl Nitrite | 1.1 x 10⁻² |
| Ethyl Nitrite | 5.8 x 10⁻³ |
| n-Propyl Nitrite | 5.5 x 10⁻³ |
| n-Butyl Nitrite | 5.0 x 10⁻³ |
| This compound | 1.3 x 10⁻² |
Biological Transformation Mechanisms (General consideration for organic nitrites)
Specific enzymatic pathways for the biodegradation of this compound are not extensively documented. However, the general fate of simple alkyl nitrites in biological systems involves transformation into their constituent alcohol and nitrite. In biological matrices like whole blood, alkyl nitrites are known to decompose rapidly into the corresponding alkyl alcohol and inorganic nitrite. researchgate.net
Once formed, the inorganic nitrite ion can enter into the body's nitrogen cycle. It can be oxidized to nitrate (B79036), a more stable ion. researchgate.net In the environment, various microorganisms can utilize inorganic nitrogen compounds. For example, bacteria such as Nitrobacter can oxidize nitrite to nitrate. byjus.com Conversely, other bacteria can reduce nitrate and nitrite back to nitrogen gas in a process called denitrification. byjus.com
While enzymatic pathways involving cytochrome P450 or glutathione S-transferases are known to metabolize more complex organic nitrates, their role in the transformation of simple alkyl nitrites like this compound is less clear. nih.govnih.gov The primary biological transformation is generally considered to be the initial, non-enzymatic or enzymatically-assisted hydrolysis to the alcohol and nitrite, after which these products enter general metabolic and environmental pathways. researchgate.net
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and storing 2-ethoxyethyl nitrite in laboratory settings?
- Methodological Answer : this compound is synthesized by reacting nitrous acid derivatives with 2-ethoxyethanol under controlled acidic conditions. For instance, peroxynitrite (ONOO⁻) synthesis involves mixing this compound with hydrogen peroxide, followed by immediate storage at -80°C to prevent decomposition . Critical steps include maintaining anhydrous conditions during synthesis and verifying concentration spectrophotometrically (ε~302 nm = 1670 M⁻¹ cm⁻¹) post-thawing . Storage in amber vials under inert gas (e.g., argon) minimizes photolytic and oxidative degradation.
Q. How can researchers accurately quantify this compound concentrations, and what are the common pitfalls?
- Methodological Answer : Quantification typically employs UV-Vis spectrophotometry at 302 nm, calibrated with standardized extinction coefficients . Segmented flow analysis with colorimetric detection (e.g., diazotization with sulfanilamide and coupling to N-(1-naphthyl)-ethylenediamine) is also used for nitrite derivatives . Pitfalls include interference from organic peroxides or nitrate contaminants, necessitating blank corrections and validation via ion chromatography .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer : Due to its reactivity with strong acids/oxidizers and peroxide formation risks, handling requires inert atmospheres (e.g., gloveboxes), explosion-proof refrigeration, and PPE (nitrile gloves, face shields). Toxicity data for analogs (e.g., 2-ethoxyethyl ether) suggest teratogenic potential, mandating strict exposure controls . Emergency protocols should address fire hazards (combustible vapor-air mixtures) and spills (neutralization with alkaline absorbents) .
Advanced Research Questions
Q. How can statistical experimental designs optimize nitrite-related reaction conditions involving this compound?
- Methodological Answer : Plackett-Burman and Box-Behnken designs are effective for multifactor optimization. For example, these methods have been used to maximize nitrite oxidation rates by screening variables (e.g., NaNO₂, pH, temperature) and modeling interactions via response surfaces . Central composite designs can resolve non-linear kinetics in peroxynitrite-mediated LDL oxidation studies, balancing reactant ratios (e.g., H₂O₂ vs. This compound) .
Q. How should researchers address discrepancies in peroxynitrite reaction kinetics data under varying physiological conditions?
- Methodological Answer : Contradictions in peroxynitrite reactivity (e.g., pH-dependent half-life) require controlled replication of physiological buffers (e.g., 37°C, 5% CO₂) and real-time monitoring via stopped-flow spectroscopy . Confounding factors like competing radical scavengers (e.g., ascorbate in plasma) necessitate isolation of LDL via sequential ultracentrifugation (d = 1.02–1.07 g/mL) to minimize interference . Meta-analyses of kinetic constants (e.g., k~ONOO⁻ + LDL~) should account for methodological variations in peroxynitrite synthesis .
Q. What approaches analyze the environmental impact of this compound degradation products in aquatic systems?
- Methodological Answer : Degradation products (e.g., 2-ethoxyethanol, nitrite) require LC-MS/MS or ion-selective electrode profiling in water/sediment matrices . Ecological risk assessment integrates microbial nitrification-denitrification assays (e.g., chemostat enrichments) to quantify nitrite accumulation thresholds in oxygen minimum zones . Spatial modeling (e.g., GLODAP data) can predict nitrite plume expansion in marine systems, validated against in situ colorimetric measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
